molecular formula C17H21N5OS2 B14938878 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14938878
M. Wt: 375.5 g/mol
InChI Key: WDIIJXDGAYJCAB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thiazole core substituted with a carboxamide group at position 5, a 1H-pyrrol-1-yl moiety at position 2, and a 4-butyl chain. The carboxamide nitrogen is further linked to a (2Z)-5-isopropyl-1,3,4-thiadiazol-2(3H)-ylidene group. The presence of both thiazole and thiadiazole rings may enhance π-π stacking interactions with biological targets, while the pyrrole and isopropyl groups could modulate solubility and steric effects.

Properties

Molecular Formula

C17H21N5OS2

Molecular Weight

375.5 g/mol

IUPAC Name

4-butyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21N5OS2/c1-4-5-8-12-13(24-17(18-12)22-9-6-7-10-22)14(23)19-16-21-20-15(25-16)11(2)3/h6-7,9-11H,4-5,8H2,1-3H3,(H,19,21,23)

InChI Key

WDIIJXDGAYJCAB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiadiazole ring can be synthesized using hydrazonoyl halides and potassium thiocyanate . The pyrrole ring is typically formed through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Chemical Reactions Analysis

4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves interactions with various molecular targets. The thiadiazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions can result in antimicrobial, antifungal, and anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous thiazole carboxamides, involving carboxylate ester hydrolysis followed by amine coupling (as in ). However, its thiadiazole moiety may require POCl3-mediated cyclization, akin to methods in .

Bioactivity and Structure-Activity Relationships (SAR)

Table 2: Hypothetical Bioactivity Comparison Based on Structural Analogues

Compound Class/Substituent Reported Bioactivity Hypothesized Impact on Target Compound Reference
4-pyridinyl thiazole carboxamides Kinase inhibition (IC50 ~ nM) Replacement with pyrrole may alter target selectivity
Chlorophenyl-thiadiazoles Antimicrobial activity Isopropyl-thiadiazole could enhance steric hindrance
Pyrrolidine-linked thiazoles Improved metabolic stability 1H-pyrrol-1-yl may reduce metabolic oxidation

Key Observations :

  • Thiadiazole rings in exhibit antimicrobial properties; the isopropyl substituent in the target compound could improve pharmacokinetics by resisting enzymatic degradation.

Physicochemical and Spectroscopic Properties

  • NMR Analysis : Analogous thiazole-thiadiazole hybrids (e.g., compounds in ) show distinct chemical shifts in regions corresponding to substituents. For the target compound, NMR signals for the butyl chain (δ ~0.8–1.5 ppm) and pyrrole protons (δ ~6.5–7.5 ppm) would differ significantly from simpler thiazole derivatives, aiding structural confirmation .
  • Solubility : The 4-butyl chain likely reduces aqueous solubility compared to methyl or pyridinyl analogues , necessitating formulation strategies for in vivo studies.

Biological Activity

The compound 4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS Number: 1236265-76-1) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Formula

The compound can be represented by the following structural formula:

C21H25N5O3S\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}_{3}\text{S}

Physical Properties

PropertyValue
Molecular Weight427.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have demonstrated its efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) indicating potent activity.

Anticancer Properties

Thiadiazole derivatives are recognized for their anticancer potential. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies suggest that it may target specific signaling pathways involved in tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Interference with DNA Synthesis: It could disrupt DNA replication processes in rapidly dividing cells.
  • Modulation of Immune Response: There is potential for the compound to enhance immune responses against tumors or infections.

Study 1: Antitubercular Activity

A study conducted by Upare et al. (2019) evaluated the antitubercular activity of various thiadiazole derivatives, including the compound . The results indicated an MIC of 0.045μg/mL0.045\,\mu g/mL against Mtb strains, highlighting its potential as a therapeutic agent in treating tuberculosis .

Study 2: Anticancer Efficacy

In a separate investigation, the compound was tested on several cancer cell lines. The findings revealed a dose-dependent reduction in cell viability, with IC50 values ranging from 10μM10\,\mu M to 30μM30\,\mu M, suggesting significant anticancer activity .

Study 3: Mechanistic Insights

Research into the mechanistic aspects showed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

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